1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane
Overview
Description
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane is an organic compound with the chemical formula C18H20Br2O4. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane is typically synthesized through the reaction of ethylene glycol with 4-bromophenol in the presence of a base. The reaction proceeds via the formation of an ether linkage between the ethylene glycol and the bromophenol .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenoxy)ethane: Similar in structure but lacks the additional ethoxy groups.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains additional bromine atoms, making it more reactive in certain chemical reactions
Uniqueness
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-bromo-4-[2-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O4/c19-15-1-5-17(6-2-15)23-13-11-21-9-10-22-12-14-24-18-7-3-16(20)4-8-18/h1-8H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVSWQDFPPMMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCOCCOC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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